molecular formula C13H11N5O2 B2993707 N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034248-25-2

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2993707
CAS No.: 2034248-25-2
M. Wt: 269.264
InChI Key: AVMUSBWQODZJOB-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide typically involves the formation of the benzimidazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core. This is followed by the reaction with 6-methoxypyrimidine-4-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can target the nitro groups if present on the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is unique due to its specific combination of benzimidazole and pyrimidine rings, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and disrupt cellular pathways makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-11-6-10(14-7-15-11)12(19)18-13-16-8-4-2-3-5-9(8)17-13/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMUSBWQODZJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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